molecular formula C9H7FN2O2S B13628193 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride

4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13628193
M. Wt: 226.23 g/mol
InChI Key: LUILZWXVSYSKEW-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a pyrazole ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride with a fluoride source. The sulfonyl chloride precursor can be synthesized by reacting 4-aminobenzenesulfonic acid with nitrosyl chloride to form the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and reduction: Products vary based on the specific reaction but may include oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to enzyme inhibition or protein modification. The pyrazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological activity[3][3].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which is highly reactive and can form stable covalent bonds with nucleophiles. This makes it particularly useful in applications requiring irreversible enzyme inhibition or protein modification.

Properties

Molecular Formula

C9H7FN2O2S

Molecular Weight

226.23 g/mol

IUPAC Name

4-pyrazol-1-ylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H

InChI Key

LUILZWXVSYSKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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